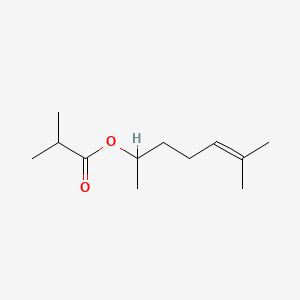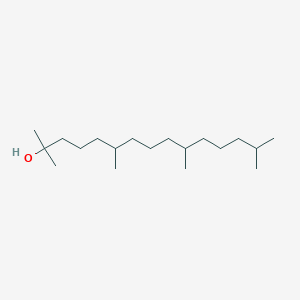
2,6,10,14-Tetramethylpentadecan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,10,14-Tetramethylpentadecan-2-ol is an organic compound with the molecular formula C19H40O It is a branched-chain alcohol derived from pentadecane, characterized by the presence of four methyl groups at positions 2, 6, 10, and 14
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,10,14-Tetramethylpentadecan-2-ol typically involves the hydrogenation of pristane, which is obtained from natural sources such as shark liver oil. The hydrogenation process is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of pristane from natural sources, followed by its hydrogenation under controlled conditions to yield the desired alcohol. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 2,6,10,14-Tetramethylpentadecan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for halogenation reactions.
Major Products:
Oxidation: Formation of 2,6,10,14-Tetramethylpentadecan-2-one or 2,6,10,14-Tetramethylpentadecanoic acid.
Reduction: Formation of 2,6,10,14-Tetramethylpentadecane.
Substitution: Formation of halogenated derivatives or esters.
科学的研究の応用
2,6,10,14-Tetramethylpentadecan-2-ol has diverse applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry.
Biology: Studied for its role in the metabolism of marine organisms and its potential as a biomarker.
Medicine: Investigated for its anti-inflammatory and immunomodulatory properties.
Industry: Utilized in the formulation of lubricants, cosmetics, and pharmaceuticals.
作用機序
The mechanism of action of 2,6,10,14-Tetramethylpentadecan-2-ol involves its interaction with cellular membranes and enzymes. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function. It also interacts with specific enzymes, modulating their activity and influencing metabolic pathways.
類似化合物との比較
2,6,10,14-Tetramethylpentadecane: The hydrocarbon analog without the hydroxyl group.
2,6,10,14-Tetramethylpentadecan-1-ol: An isomer with the hydroxyl group at the first carbon position.
2,6,10,14-Tetramethylpentadecan-2-one: The ketone derivative.
Uniqueness: 2,6,10,14-Tetramethylpentadecan-2-ol is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Its branched structure and the presence of multiple methyl groups contribute to its stability and hydrophobicity, making it valuable in various applications.
特性
CAS番号 |
21980-66-5 |
|---|---|
分子式 |
C19H40O |
分子量 |
284.5 g/mol |
IUPAC名 |
2,6,10,14-tetramethylpentadecan-2-ol |
InChI |
InChI=1S/C19H40O/c1-16(2)10-7-11-17(3)12-8-13-18(4)14-9-15-19(5,6)20/h16-18,20H,7-15H2,1-6H3 |
InChIキー |
ZOSMZZWFQFQQGR-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


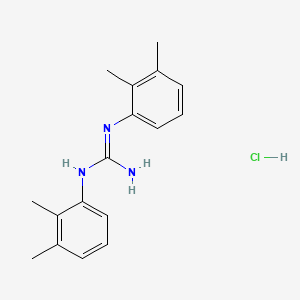


![Sodium, bicyclo[2.2.1]hept-1-yl-](/img/structure/B15178080.png)
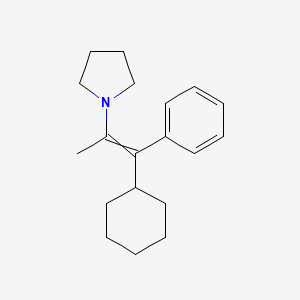
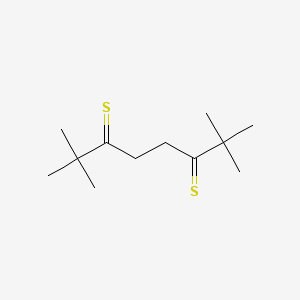
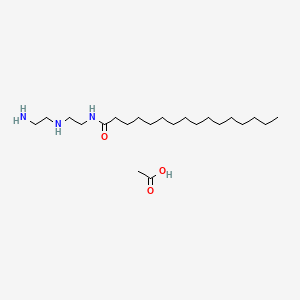
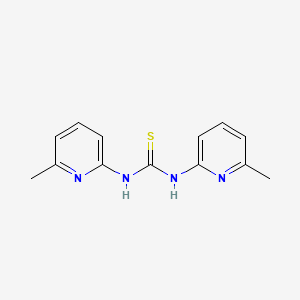
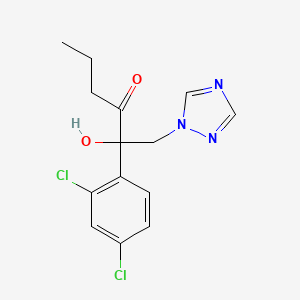
![(2E)-2-[chloro-(4-fluorophenyl)methylidene]pentanal](/img/structure/B15178138.png)

![[(2S)-2,3-dihydroxypropyl] pentanoate](/img/structure/B15178158.png)

